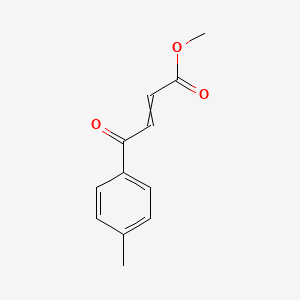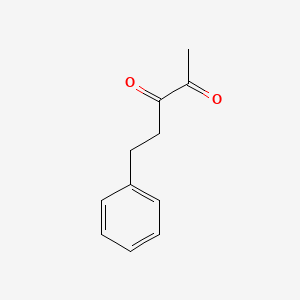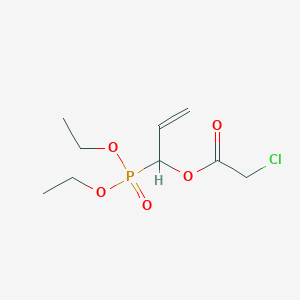
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine is an organic compound that features two morpholine rings connected by a sulfanylethylsulfanyl linker. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis .
Vorbereitungsmethoden
The synthesis of 4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine typically involves the reaction of morpholine with a suitable sulfanylethylsulfanyl precursor. One common method is the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then reacted with a sulfanylethylsulfanyl compound under controlled conditions . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine undergoes various chemical reactions typical of secondary amines and sulfides. These include:
Oxidation: The sulfide groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the sulfide sulfur, depending on the reagents and conditions used
Wissenschaftliche Forschungsanwendungen
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and surfactants .
Wirkmechanismus
The mechanism of action of 4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ether functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The sulfide groups can also participate in redox reactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine is unique due to its dual morpholine rings and sulfanylethylsulfanyl linker. Similar compounds include:
Morpholine: A simpler structure with a single morpholine ring.
4-Morpholinopropane sulfonic acid: Contains a morpholine ring with a sulfonic acid group.
2,2’-Dimorpholinyldiethyl ether: Features two morpholine rings connected by an ether linkage.
These compounds share some chemical properties but differ in their specific functional groups and linkers, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
53551-65-8 |
|---|---|
Molekularformel |
C10H20N2O2S2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
4-(2-morpholin-4-ylsulfanylethylsulfanyl)morpholine |
InChI |
InChI=1S/C10H20N2O2S2/c1-5-13-6-2-11(1)15-9-10-16-12-3-7-14-8-4-12/h1-10H2 |
InChI-Schlüssel |
PIEIHEGSWLRZMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1SCCSN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


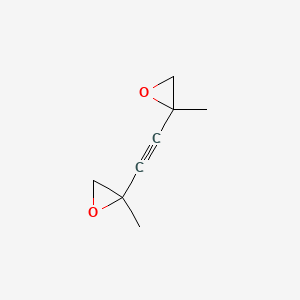
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
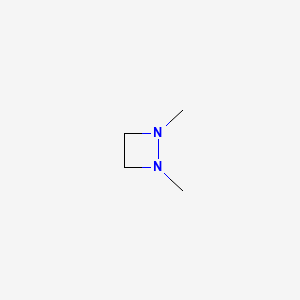

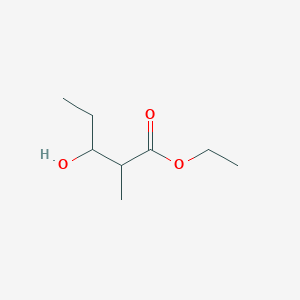
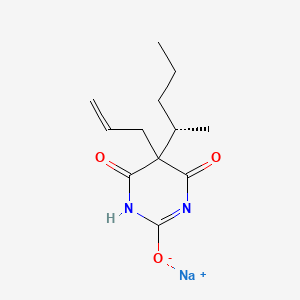
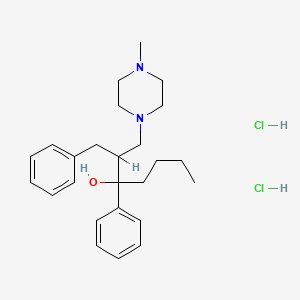
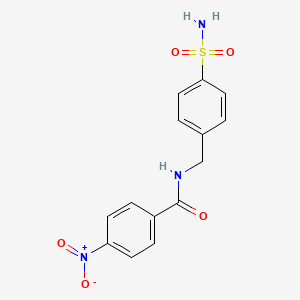

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
